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This guide provides a detailed comparison of the specificity of a widely used SHP2 antibody,

focusing on its potential cross-reactivity with the closely related protein tyrosine phosphatase,

SHP1. The information presented is intended for researchers, scientists, and drug development

professionals who require highly specific reagents for their studies of SHP2-mediated signaling

pathways.

Introduction to SHP1 and SHP2
Src homology region 2 domain-containing phosphatase 1 (SHP1) and SHP2 are two highly

homologous non-receptor protein tyrosine phosphatases that play critical, yet often opposing,

roles in intracellular signaling. Both enzymes contain two tandem SH2 domains and a C-

terminal catalytic PTP domain. SHP1 is primarily expressed in hematopoietic cells and

generally acts as a negative regulator of signaling pathways, including those involved in

inflammation and cell growth. In contrast, SHP2 is ubiquitously expressed and typically

functions as a positive regulator of signaling cascades, such as the RAS-MAPK pathway,

promoting cell survival and proliferation. Given their structural similarity, the specificity of

antibodies used to detect and isolate these proteins is of paramount importance for accurate

experimental results.
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This guide focuses on the SHP-2 (D50F2) Rabbit mAb (Cell Signaling Technology, #3397), a

recombinant monoclonal antibody raised against a synthetic peptide corresponding to the

carboxy-terminal sequence of human SHP2.[1]

Specificity Assessment: SHP-2 (D50F2) Rabbit mAb
The specificity of the SHP-2 (D50F2) Rabbit mAb has been rigorously validated using knockout

(KO) cell lines, which is considered a gold standard for antibody validation.

Experimental Data
The following table summarizes the key findings from the specificity validation of the SHP-2

(D50F2) Rabbit mAb.

Target
Protein

Antibody
Experime
ntal
Method

Cell Line Result

Cross-
Reactivity
with
SHP1

Referenc
e

SHP2

SHP-2

(D50F2)

Rabbit

mAb

Western

Blot

Control

293T cells

Strong

band

detected at

~72 kDa

Not

explicitly

tested

against

purified

SHP1, but

KO

validation

provides

strong

evidence of

specificity.

[1]

SHP2

SHP-2

(D50F2)

Rabbit

mAb

Western

Blot

SHP-2

knockout

293T cells

No band

detected
N/A [1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.cellsignal.com/products/primary-antibodies/shp-2-d50f2-rabbit-monoclonal-antibody/3397
https://www.cellsignal.com/products/primary-antibodies/shp-2-d50f2-rabbit-monoclonal-antibody/3397
https://www.cellsignal.com/products/primary-antibodies/shp-2-d50f2-rabbit-monoclonal-antibody/3397
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion: The absence of a signal in the SHP-2 knockout 293T cells provides strong

evidence for the high specificity of the SHP-2 (D50F2) Rabbit mAb for its intended target.[1]

While direct binding to SHP1 has not been explicitly shown in a head-to-head comparison, the

knockout validation strongly suggests a lack of significant cross-reactivity.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Western Blotting
This protocol is adapted from Cell Signaling Technology's general Western blotting protocol.

1. Sample Preparation:

Culture control and SHP-2 knockout 293T cells to 80-90% confluence.

Lyse cells in 1X SDS sample buffer.

Sonicate the lysate to shear DNA and reduce viscosity.

Heat the samples to 95-100°C for 5 minutes, then cool on ice.

Centrifuge to pellet cellular debris.

2. SDS-PAGE and Transfer:

Load 20 µL of the supernatant onto a precast SDS-polyacrylamide gel.

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% w/v BSA or nonfat dry milk in Tris-buffered saline with 0.1%

Tween® 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with the SHP-2 (D50F2) Rabbit mAb at a 1:1000 dilution in blocking

buffer overnight at 4°C with gentle agitation.

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at

room temperature.

Wash the membrane three times for 5 minutes each with TBST.

4. Detection:

Incubate the membrane with a chemiluminescent HRP substrate.

Capture the signal using an appropriate imaging system.

Immunoprecipitation
This protocol is a general guide for immunoprecipitation using the SHP-2 (D50F2) Rabbit mAb.

1. Cell Lysate Preparation:

Harvest cells and lyse in a non-denaturing lysis buffer supplemented with protease and

phosphatase inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads for 30-60

minutes at 4°C.

Add the SHP-2 (D50F2) Rabbit mAb to the pre-cleared lysate at a 1:50 dilution and incubate

overnight at 4°C with gentle rotation.

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C

to capture the immune complexes.

Pellet the beads by centrifugation and wash five times with lysis buffer.
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3. Elution and Analysis:

Elute the bound proteins from the beads by resuspending in 1X SDS sample buffer and

heating to 95-100°C for 5 minutes.

Analyze the eluted proteins by Western blotting as described above.

Signaling Pathways and Experimental Workflow
Diagrams
The following diagrams illustrate the distinct signaling pathways of SHP1 and SHP2, and a

typical experimental workflow for antibody validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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